molecular formula C13H21NO B12084484 [1-(4-Methoxyphenyl)propan-2-yl](propyl)amine CAS No. 93309-51-4

[1-(4-Methoxyphenyl)propan-2-yl](propyl)amine

Cat. No.: B12084484
CAS No.: 93309-51-4
M. Wt: 207.31 g/mol
InChI Key: JWELTLIBENGORQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)propan-2-ylamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-yl group and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)propan-2-ylamine can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetone with propylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Methoxyphenyl)propan-2-ylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can occur at the amine group, converting it to a primary amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Conversion to [1-(4-Methoxyphenyl)propan-2-yl]amine.

    Substitution: Products like 4-nitro-1-(4-Methoxyphenyl)propan-2-ylamine or 4-bromo-1-(4-Methoxyphenyl)propan-2-ylamine.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its structural features make it a valuable building block in the development of new chemical entities.

Biology: In biological research, 1-(4-Methoxyphenyl)propan-2-ylamine is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

Industry: In the industrial sector, 1-(4-Methoxyphenyl)propan-2-ylamine is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)propan-2-ylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • [1-(4-Methoxyphenyl)propan-2-yl]amine
  • 1-(4-Ethoxyphenyl)propan-2-ylamine
  • 1-(4-Fluorophenyl)propan-2-ylamine

Uniqueness: Compared to its analogs, 1-(4-Methoxyphenyl)propan-2-ylamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially affecting its pharmacokinetic properties and interaction with biological targets.

Properties

CAS No.

93309-51-4

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-propylpropan-2-amine

InChI

InChI=1S/C13H21NO/c1-4-9-14-11(2)10-12-5-7-13(15-3)8-6-12/h5-8,11,14H,4,9-10H2,1-3H3

InChI Key

JWELTLIBENGORQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)CC1=CC=C(C=C1)OC

Origin of Product

United States

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